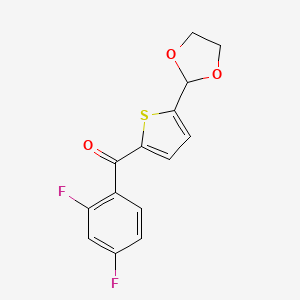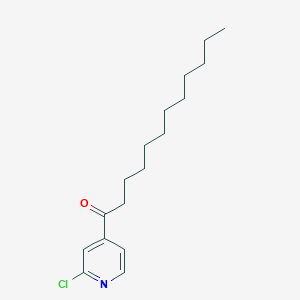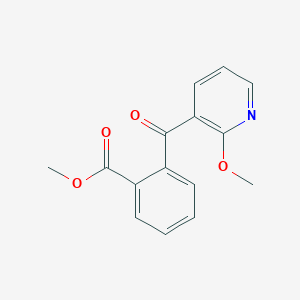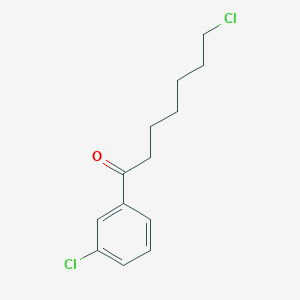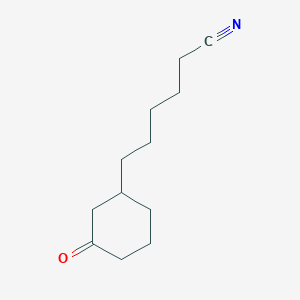
Cyclopentane-d10
Descripción general
Descripción
Cyclopentane-d10 is a variant of cyclopentane where all the hydrogen atoms are replaced by deuterium . It is often used in scientific research due to its unique properties.
Synthesis Analysis
Cyclopentane-d10 can be synthesized through various methods. One common method is through the catalytic hydrogenation of benzene . Another method of production is through the distillation of petroleum .
Molecular Structure Analysis
The molecular structure of Cyclopentane-d10 is similar to that of cyclopentane, but with deuterium atoms instead of hydrogen . The exact geometry of the molecule is still under investigation .
Physical And Chemical Properties Analysis
Cyclopentane-d10 has a molecular weight of 80.19 . It shares similar physical and chemical properties with cyclopentane, which has a boiling point of 49.3 °C, and a melting point of -94.2 °C .
Aplicaciones Científicas De Investigación
Infrared and Raman Spectroscopy Studies
- Infrared Spectra of Crystalline Cyclopentane and Cyclopentane‐d10 : This research involved measuring the infrared spectra of crystalline cyclopentane and cyclopentane‐d10 at different temperatures. It provided insight into the molecular structure and behavior, such as the discovery that certain crystal forms have the same degree of disorder as the liquid state. The study also established the site symmetry of cyclopentane molecules in different crystal forms (Schettino, Marzocchi, & Califano, 1969).
- The Infra‐Red and Raman Spectra of Cyclopentane, Cyclopentane‐d1, and Cyclopentane‐d10 : This study determined the infra‐red and Raman spectra of cyclopentane and its isotopomers to establish their molecular symmetry. It also explored how substituting hydrogen atoms with deuterium affects the complexity of the spectra (Miller & Inskeep, 1950).
Combustion Characteristics in Biofuel Blends
- Investigation on combustion characteristics of cyclopentanol/diesel fuel blends in an optical engine : This research explored the effects of blending cyclopentanol, a derivative of cyclopentane, with diesel fuel on combustion characteristics. The study found that blending cyclopentanol with diesel improves ignition delay, combustion duration, and thermal efficiency, and reduces soot emissions (Chen et al., 2020).
Vibrational Studies and Molecular Structure Analysis
- Vibrational studies of cyclopentane: Effect of 10-fold barrier to pseudorotation : This study used a computer program to determine the effects of potential and kinetic energy terms on the pseudorotational energy levels of cyclopentane, offering insights into its molecular dynamics and structure (Chao & Laane, 1978).
Photocatalytic Isotopic Exchange Studies
- Photocatalytic isotopic exchange between cyclopentane and deuterium over a bifunctional PtTiO2 catalyst : This research demonstrated the photocatalytic nature of cyclopentane-deuterium isotopic exchange (CDIE) using a Pt/anatase catalyst. It provided new insights into the mechanisms of heterogeneous photocatalysis (Courbon, Herrmann, & Pichat, 1981).
Investigations in High-Pressure Polymorphism
- High-pressure polymorphism of cyclopentanol (C5H10O): the structure of cyclopentanol phase-V at 1.5 GPa : The study reported the high-pressure crystal structure of cyclopentanol, a compound closely related to cyclopentane, highlighting the behavior of cyclopentane derivatives under extreme pressure conditions (Moggach et al., 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cyclopentane-d10 is a deuterated derivative of cyclopentane, a simple cycloalkane Cyclopentane and its derivatives have been studied for their antioxidant properties .
Mode of Action
Cyclopentane and its derivatives have been found to exhibit antioxidant properties . Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related damage to cells and tissues .
Biochemical Pathways
Antioxidants like cyclopentane and its derivatives generally affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 50°c and molecular weight of 80.19 , may influence its pharmacokinetic behavior.
Result of Action
As an antioxidant, it may help to neutralize harmful free radicals, thereby preventing oxidative stress and related damage to cells and tissues .
Action Environment
The action of Cyclopentane-d10, like other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, its physical properties such as its melting point of -94°C and boiling point of 50°C suggest that it may be stable under a wide range of temperatures.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decadeuteriocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFGYAAUTVSQA-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584462 | |
| Record name | (~2~H_10_)Cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7426-92-8 | |
| Record name | (~2~H_10_)Cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



